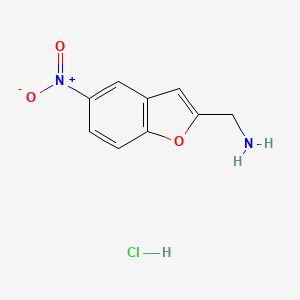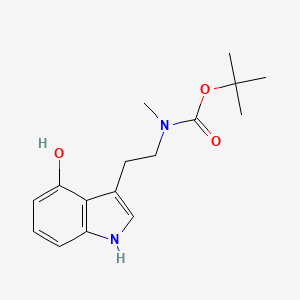
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide typically involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained. This often requires optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .
Applications De Recherche Scientifique
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide has several scientific research applications:
Mécanisme D'action
The mechanism by which potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The compound acts as a nucleophile in many reactions, donating electrons to form new bonds. This process often involves the transfer of the trifluoroborate group to a palladium catalyst, which then facilitates the formation of the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
- Potassium trifluoro(pyrrolidin-1-yl)methylborate
Uniqueness
Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide is unique due to its phenyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in reactions that require robust and stable reagents .
Propriétés
Formule moléculaire |
C10H9BF3KN2 |
|---|---|
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-methyl-5-phenylpyrazol-3-yl)boranuide |
InChI |
InChI=1S/C10H9BF3N2.K/c1-16-10(11(12,13)14)7-9(15-16)8-5-3-2-4-6-8;/h2-7H,1H3;/q-1;+1 |
Clé InChI |
AVPIAXNMLLGPOA-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=NN1C)C2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)




amine hydrochloride](/img/structure/B15297156.png)

![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)
